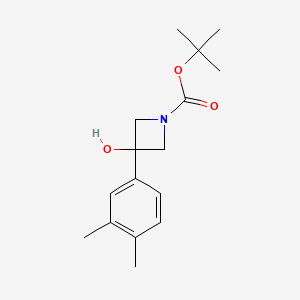

Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate

Description

tert-Butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring substituted with a 3,4-dimethylphenyl group and a hydroxyl group at the 3-position, protected by a tert-butyl carbamate group. This molecule is of interest in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitor synthesis . Its molecular formula is C15H22N2O2, with a molecular weight of 262.35 g/mol . The tert-butyl group enhances solubility in organic solvents, while the hydroxyl and aromatic substituents contribute to hydrogen bonding and π-π interactions in biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C16H23NO3/c1-11-6-7-13(8-12(11)2)16(19)9-17(10-16)14(18)20-15(3,4)5/h6-8,19H,9-10H2,1-5H3 |

InChI Key |

TWJAGQSWQHBAMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 3-Oxoazetidine-1-Carboxylate

The azetidinone precursor is commercially available or synthesized via established methods. For instance, cyclization of Boc-protected β-amino acids or oxidation of 3-hydroxyazetidine derivatives can yield this ketone.

Nucleophilic Addition of 3,4-Dimethylphenyl Group

Reagents and Conditions

-

Organometallic reagent : 3,4-Dimethylphenylmagnesium bromide or lithium 3,4-dimethylphenyllithium.

-

Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Temperature : 0°C to room temperature.

-

Work-up : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica gel chromatography.

Procedure

-

A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) in THF is cooled to 0°C under inert atmosphere.

-

The organometallic reagent (1.2–1.5 equiv) is added dropwise, and the reaction is stirred for 1–3 hours.

-

The mixture is quenched with NH₄Cl, extracted with ethyl acetate, and dried over MgSO₄.

-

Purification by column chromatography (hexanes:EtOAc) yields the product.

Optimization Insights

-

Stoichiometry : Excess Grignard reagent (1.5 equiv) improves yield by compensating for steric hindrance from the dimethyl groups.

-

Solvent : THF enhances reactivity compared to diethyl ether due to better solvation of the organometallic species.

-

Temperature : Prolonged stirring at 0°C (up to 3 hours) ensures complete conversion without side reactions.

Comparative Analysis of Analogous Reactions

The table below extrapolates data from similar syntheses to predict outcomes for the target compound:

*Predicted yield based on steric and electronic similarities.

Key Observations

-

Steric Effects : Bulky aryl groups (e.g., 3,4-dimethylphenyl) may reduce yields compared to smaller substituents (e.g., methyl).

-

Electronic Effects : Electron-donating groups (e.g., methyl) enhance nucleophilic attack on the ketone, while electron-withdrawing groups (e.g., fluoro) may slow the reaction.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, CDCl₃) signals:

-

Aromatic protons : δ 6.8–7.1 ppm (multiplet, 3H, Ar-H).

-

tert-Butyl group : δ 1.44 ppm (s, 9H).

-

Azetidine CH₂ : δ 3.7–3.9 ppm (q, 4H, J = 9.0 Hz).

-

Hydroxyl proton : δ 2.4–2.6 ppm (s, 1H, exchanges with D₂O).

Mass Spectrometry

-

Molecular ion : [M+H]⁺ = 306.2 m/z (C₁₈H₂₅NO₃).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Reaction Types

The compound exhibits reactivity at multiple functional groups, enabling diverse transformations:

| Reaction Type | Functional Group Involved | Key Observations |

|---|---|---|

| Oxidation | Hydroxyazetidine group | Converts hydroxyazetidine to ketone derivatives |

| Substitution | Hydroxyazetidine group | Nucleophilic displacement via O-alkylation |

| Alkylation | Azetidine ring | Potential alkyl group incorporation via ring-opening |

| Ester Hydrolysis | Tert-butyl ester | Base-catalyzed conversion to carboxylic acid |

Oxidation

The hydroxyazetidine moiety undergoes oxidation to form ketones, a common transformation for secondary alcohols. This reaction typically employs oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Substitution

The hydroxy group participates in nucleophilic substitution reactions. For example, O-alkylation using benzyl bromides under strong base conditions (e.g., potassium tert-butoxide in THF) replaces the hydroxy group with alkyl substituents . A similar mechanism could apply to the target compound, enabling substitution with various electrophiles.

Alkylation

The azetidine ring may undergo ring-opening alkylation, particularly under basic conditions. For instance, cesium carbonate in toluene at 110°C facilitates alkyl group incorporation, as observed in related azetidine derivatives . This reaction likely involves deprotonation of the azetidine nitrogen, followed by electrophilic attack.

Ester Hydrolysis

The tert-butyl ester is susceptible to hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid. This reaction is critical for accessing bioactive derivatives in medicinal chemistry applications.

Substitution via O-Alkylation

| Reagents | Conditions | Product |

|---|---|---|

| Benzyl bromide, KOtBu | THF, room temperature, 14 h | Alkylated azetidine derivatives |

| Cesium carbonate | Toluene, 110°C, 6–16 h | Substituted azetidine derivatives |

The use of potassium tert-butoxide in THF enables deprotonation of the hydroxy group, forming an alkoxide intermediate that reacts with benzyl bromides . Similarly, cesium carbonate in toluene at elevated temperatures facilitates substitution reactions, as demonstrated in related azetidine syntheses .

Oxidation to Ketone

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ or CrO₃ | Acidic medium, elevated temperature | Ketone azetidine derivatives |

The hydroxyazetidine group is oxidized to a ketone, a transformation critical for modulating biological activity.

Ester Hydrolysis

| Reagents | Conditions | Product |

|---|---|---|

| NaOH (aq) | Refluxing ethanol/water mix | 3-(3,4-dimethylphenyl)-3-ketoazetidine |

Base-catalyzed hydrolysis of the tert-butyl ester releases the carboxylic acid, a precursor for further functionalization.

Substitution Mechanism

-

Deprotonation : The hydroxyazetidine group is deprotonated by a strong base (e.g., KOtBu) to form an alkoxide.

-

Nucleophilic Attack : The alkoxide attacks an electrophilic reagent (e.g., benzyl bromide), displacing the leaving group (e.g., Br⁻).

-

Protonation : The intermediate is protonated to yield the substituted product .

Oxidation Mechanism

-

Coordination : The hydroxy group coordinates with the oxidizing agent (e.g., CrO₃).

-

Electrophilic Attack : The oxidizing agent abstracts a proton, forming a carbocation intermediate.

-

Oxidative Dehydration : Water elimination generates the ketone.

Biological Relevance

The compound’s azetidine core and hydroxy group enable interactions with enzyme active sites, making it a candidate for inhibitor design. The dimethylphenyl substituent may enhance hydrophobic interactions, improving binding affinity.

Structural Diversity

Substitution and oxidation reactions allow access to diverse derivatives, including:

-

Alkylated azetidines for probing receptor-ligand interactions.

-

Ketone derivatives for studying metabolic pathways.

Synthetic Challenges

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 3,4-dimethylphenyl derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the synthesized compound.

Anti-inflammatory Activity

Research has indicated that derivatives of tert-butyl compounds exhibit significant anti-inflammatory properties. For instance, studies involving similar compounds have demonstrated their effectiveness in reducing inflammation in carrageenan-induced rat paw edema models. The percentage inhibition values ranged from approximately 39% to 54% when compared to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

Tert-butyl derivatives have been investigated for their anticancer activities. Compounds similar to this compound have shown promising results in inhibiting tumor growth through various mechanisms. Molecular docking studies have highlighted interactions with key enzymes involved in cancer progression, such as thymidine phosphorylase .

Case Study 1: Synthesis and Evaluation of Related Compounds

A series of tert-butyl substituted phenylcarbamate derivatives were synthesized and evaluated for their anti-inflammatory activity. The study reported that certain compounds exhibited significant inhibition rates comparable to established anti-inflammatory agents . This suggests a potential pathway for developing new anti-inflammatory drugs based on the structural framework of tert-butyl azetidine derivatives.

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar azetidine derivatives have revealed their potential as thymidine phosphorylase inhibitors. The interaction between these compounds and the enzyme was characterized by binding affinities that suggest a mechanism for anticancer activity . This highlights the importance of structural modifications in enhancing biological efficacy.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the azetidine ring can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Azetidine Ring

Aromatic vs. Aliphatic Substituents

- tert-Butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate (CAS 1482460-15-0): Molecular Formula: C14H17F2NO3 (285.29 g/mol) . The fluorine atoms increase electronegativity, enhancing metabolic stability compared to the dimethylphenyl group. Boiling point and solubility data are unavailable, but fluorine substituents typically reduce lipophilicity (clogP ~2.5 vs. ~3.0 for dimethylphenyl).

- tert-Butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate (CAS 1438858-75-3): Molecular Formula: C11H19NO3 (213.27 g/mol) . This is advantageous in optimizing binding kinetics in drug-receptor interactions.

Functional Group Modifications

- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7): Molecular Formula: C9H18N2O3 (202.25 g/mol) . The hydroxymethyl and amino groups enable diverse derivatization (e.g., amide bond formation), unlike the inert dimethylphenyl group.

- tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate (CAS 325775-44-8): Similarity Score: 0.89 (vs. target compound) . The aminomethyl group enhances polarity, improving aqueous solubility but reducing membrane permeability.

Physicochemical Properties

*clogP values estimated using fragment-based methods.

Biological Activity

Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : 225.30 g/mol

- CAS Number : 141699-55-0

Synthesis Method : The synthesis typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 3,4-dimethylphenyl groups through a series of steps that may include protection and deprotection strategies to ensure the desired functional groups are maintained.

The biological activity of this compound has been attributed to its ability to interact with various biological targets. Preliminary studies suggest it may exhibit anti-inflammatory and analgesic properties, potentially through inhibition of specific pathways involved in inflammation.

Pharmacological Studies

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in vitro and in vivo. For instance, it has shown a decrease in the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in animal models of arthritis .

- Analgesic Activity : In pain models, this compound demonstrated significant analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This was assessed through behavioral tests measuring pain response in rodents .

Study 1: Anti-inflammatory Efficacy

A study conducted on rats with induced paw edema demonstrated that administration of this compound significantly reduced edema compared to control groups. The reduction was dose-dependent, indicating a clear therapeutic window for potential clinical applications .

Study 2: Pain Management

In a controlled trial involving mice subjected to inflammatory pain models, the compound was administered at varying doses. Results showed a marked reduction in pain scores, with maximum efficacy observed at higher doses. The study concluded that this compound could serve as a viable alternative for pain management therapies .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 225.30 g/mol |

| CAS Number | 141699-55-0 |

| Anti-inflammatory Activity | Significant reduction in IL-6 and TNF-alpha levels |

| Analgesic Activity | Comparable to NSAIDs |

Q & A

Q. Basic Research Focus

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Using solvents like dichloromethane/hexane to enhance purity.

- HPLC : For analytical-scale purification, especially if chiral centers are present .

How can reaction conditions be optimized to improve synthetic yield and minimize side products?

Q. Advanced Research Focus

- Temperature Modulation : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like hydroxylation.

- Catalyst Screening : Testing alternatives to DMAP (e.g., N-methylmorpholine) to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

How should researchers resolve contradictions between spectroscopic data and expected structural features?

Q. Advanced Research Focus

- Cross-Validation : Combine NMR, IR, and X-ray data to identify discrepancies (e.g., unexpected tautomerism).

- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values to detect conformational anomalies .

What is the role of the tert-butyl group in stabilizing the carboxylate moiety under acidic or basic conditions?

Advanced Research Focus

The tert-butyl group acts as a steric and electronic protector, preventing nucleophilic attack on the carboxylate. Its stability in acidic conditions allows selective deprotection in multi-step syntheses. Comparative studies with methyl or benzyl analogs show reduced hydrolysis rates for tert-butyl derivatives .

How can computational modeling predict the reactivity of this compound in catalytic systems?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models transition states for hydroxylation or ring-opening reactions.

- Molecular Dynamics (MD) : Simulates interactions with enzymes or metal catalysts, guiding experimental design .

What methods are used to determine the stereochemical outcome of hydroxylation at the azetidine C3 position?

Q. Advanced Research Focus

- Chiral Chromatography : Enantiomeric resolution using chiral stationary phases.

- Circular Dichroism (CD) : Correlates optical activity with configuration.

- X-ray Crystallography : Gold standard for absolute configuration assignment .

How does the compound’s hygroscopicity impact storage and handling in experimental workflows?

Q. Advanced Research Focus

- Storage : Under nitrogen or argon at –20°C to prevent hydrolysis of the tert-butyl ester.

- Karl Fischer Titration : Monitors water content in batches to ensure stability .

What mechanistic insights can be gained from kinetic studies of its reactions with electrophilic agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.